

Introduction: The Advent of a "Super-Hydride"

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Compound of Interest

Compound Name: *Lithium triethylborohydride*

Cat. No.: *B1592943*

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Lithium triethylborohydride (LiEt_3BH), widely known by its trade name Super-Hydride®, is a powerful and highly selective organoborane reducing agent.[1][2][3] Since its introduction by H.C. Brown and his colleagues, it has become an indispensable tool in modern organic synthesis for transformations that are often sluggish or unselective with conventional reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).[1][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of LiTEBH, grounded in field-proven insights and safety protocols. We will explore the causality behind its exceptional reactivity, detail its applications, and provide validated protocols for its safe and effective use.

Section 1: Core Physicochemical and Structural Properties

The remarkable reactivity of LiTEBH stems from its unique electronic and structural characteristics. Understanding these foundational properties is critical for its effective application and safe handling.

Physical Properties

LiTEBH is typically supplied and used as a 1.0 M solution in tetrahydrofuran (THF), appearing as a colorless to pale yellow liquid.[1][2][3] The pure, solid form consists of colorless crystals.[1][5] While stable indefinitely in THF solution under a strict inert atmosphere, its properties necessitate careful handling.[2][4]

Table 1: Physical and Chemical Properties of LiTEBH

Property	Value	Source(s)
Chemical Formula	$\text{C}_6\text{H}_{16}\text{BLi}$ or $\text{Li}(\text{C}_2\text{H}_5)_3\text{BH}$	[1][3]
Molar Mass	105.94 g/mol	[1][5]
Common Names	Super-Hydride®, LiTEBH	[2][3]
CAS Number	22560-16-3	[2][5]
Appearance	Colorless to yellow liquid (as THF solution); Colorless crystals (solid)	[1][3][4]
Density	0.892 g/mL (1.0 M solution in THF at 25 °C)	[1][6]
Melting Point	66–67 °C	[1][5]
Solubility	Moderately soluble in benzene, toluene, n-hexane	[5]
Reactivity with Water	Violent, exothermic reaction	[1][3][4][5]
Reactivity with Air	Unstable; pyrophoric triethylborane can be released	[1][5][7]

Structural Basis of Reactivity

The exceptional nucleophilicity of LiTEBH is a direct consequence of its electronic structure. The boron-hydrogen (B-H) bond is highly polarized due to hydrogen being more electronegative than boron. This effect is further amplified by the three electron-donating ethyl groups attached to the boron atom, which increase the electron density on the boron and, consequently, on the hydride.[4] This polarization results in a highly "active" and sterically accessible hydride (H^-) that is significantly more nucleophilic than those in LiAlH_4 or LiBH_4 , making LiTEBH an exceptionally potent hydride donor.[2][4]

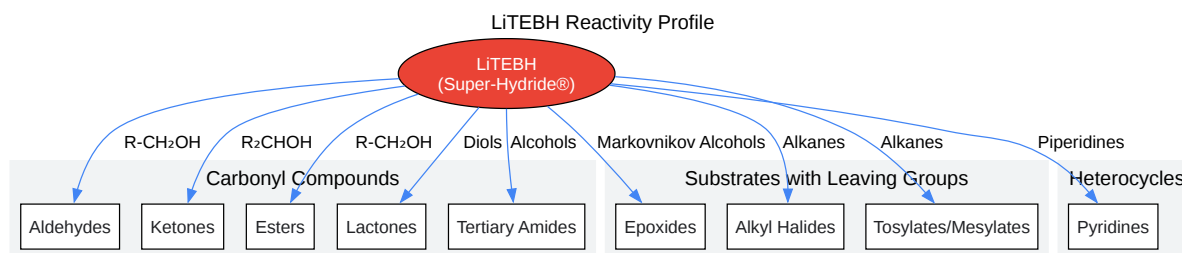
Section 2: Chemical Reactivity and Synthetic Applications

LiTEBH is a versatile reagent capable of reducing a vast array of functional groups, often with high levels of chemo- and stereoselectivity.^{[1][2]} Its power surpasses that of many other common hydride reagents, enabling difficult reductions of sterically hindered substrates.^[3]

Reactivity Profile

The primary application of LiTEBH is the reduction of carbonyls and other electrophilic functional groups. Its reactivity spectrum is broad and includes:

- Aldehydes and Ketones: Rapidly reduced to the corresponding primary and secondary alcohols. LiTEBH is particularly effective for sterically demanding ketones.^{[3][4]}
- Esters and Lactones: Efficiently reduced to primary alcohols and diols, respectively.^{[1][3][4]} This is a key advantage over sodium borohydride, which is generally unreactive toward esters.
- Epoxides: Undergo regioselective ring-opening to yield the more substituted (Markovnikov) alcohol, a result of hydride attack at the least hindered carbon.^{[1][3][8]}
- Alkyl Halides: Readily reduced to the corresponding alkanes.^{[3][6]}
- Mesylates and Tosylates: Can be reductively cleaved to form hydrocarbons.^{[3][4][6]}
- Amides and Pyridines: Tertiary amides can be reduced to alcohols, while pyridines and isoquinolines can be reduced to their saturated heterocyclic counterparts (piperidines and tetrahydroisoquinolines).^{[3][4]}



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Figure 1: A summary of functional groups readily reduced by LiTEBH.

Advanced Applications

Beyond standard reductions, LiTEBH is employed in more complex transformations:

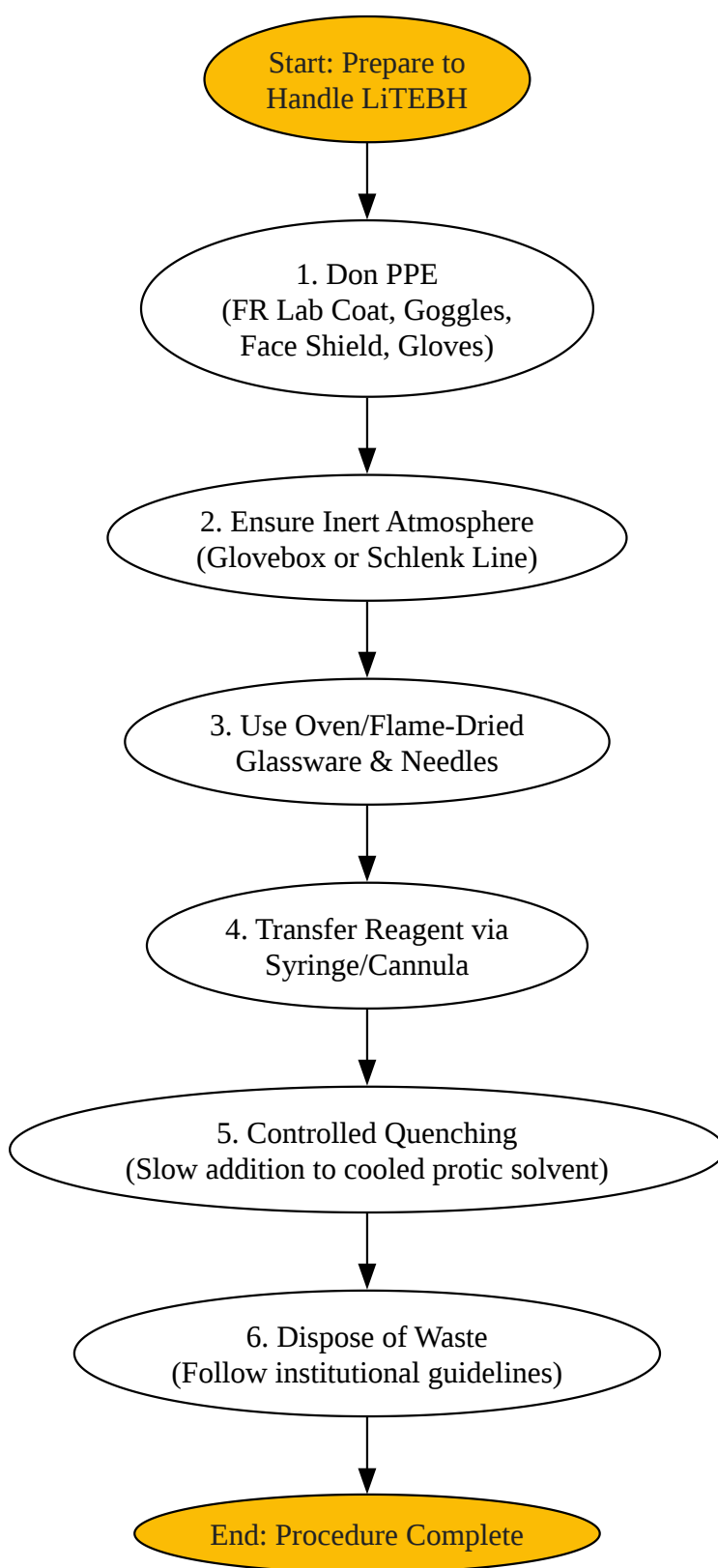
- Reductive Cyclizations: It can initiate cyclization reactions, forming key ring structures in natural product synthesis.^{[1][8][9]}
- Hydrodefluorination: In conjunction with a nickel catalyst, LiTEBH can be used for the hydrodefluorination of C-F bonds.^{[8][9]}
- Stereoselective Reductions: It is a reagent of choice for diastereoselective reductions, such as the synthesis of specific β -hydroxy esters and aziridines.^{[1][10]}

Section 3: Protocols for Safe Handling and Experimental Use

The high reactivity of LiTEBH mandates strict adherence to safety protocols. It is pyrophoric, reacts violently with water and protic solvents, and can cause severe burns.^{[1][3][4][7]} All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE).

Hazard Analysis and Mitigation Workflow

The primary hazards are flammability and corrosivity. The release of flammable hydrogen gas and pyrophoric triethylborane upon contact with water or alcohols is a major risk.[3][4]



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Figure 3: A step-by-step workflow for a typical ester reduction using LiTEBH.

Conclusion

Lithium triethylborohydride is a uniquely powerful and selective reducing agent whose utility in organic synthesis is well-established. Its enhanced reactivity, derived from its distinct electronic structure, allows for transformations that are challenging with other hydride donors. However, this high reactivity necessitates a thorough understanding of its properties and strict adherence to rigorous safety and handling protocols. By leveraging the insights and procedures outlined in this guide, researchers can safely and effectively harness the full synthetic potential of this "Super-Hydride."

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